molecular formula C20H22ClFN2O4S B11341985 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11341985
M. Wt: 440.9 g/mol
InChI Key: YOBSDBXSXHPURO-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a methanesulfonyl group, and various substituents including chloro, fluoro, and methoxy groups

Preparation Methods

The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-6-fluorobenzyl chloride with methanesulfonyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with 4-methoxyaniline to form the desired piperidine-4-carboxamide derivative. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide in terms of its specific substituents and their effects on the compound’s properties and applications.

Properties

Molecular Formula

C20H22ClFN2O4S

Molecular Weight

440.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O4S/c1-28-16-7-5-15(6-8-16)23-20(25)14-9-11-24(12-10-14)29(26,27)13-17-18(21)3-2-4-19(17)22/h2-8,14H,9-13H2,1H3,(H,23,25)

InChI Key

YOBSDBXSXHPURO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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